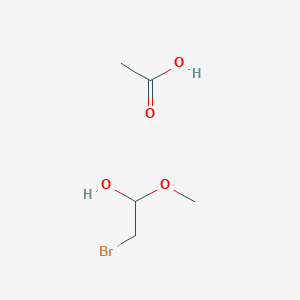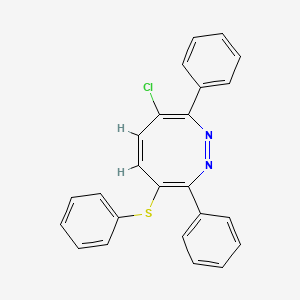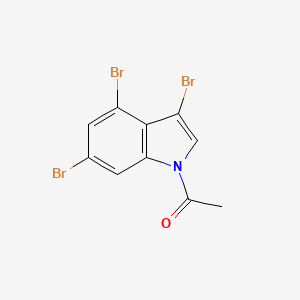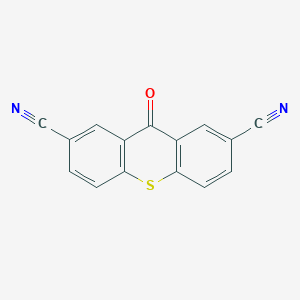
(2-Iodophenyl)(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Iodophenyl)(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone is an organic compound that belongs to the class of methanones It is characterized by the presence of an iodophenyl group and a dihydropyridinyl group attached to a methanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodophenyl)(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone typically involves the following steps:
Formation of the 2-iodophenyl group: This can be achieved through iodination of a phenyl precursor using iodine and an oxidizing agent such as nitric acid.
Synthesis of the dihydropyridinyl group: The dihydropyridinyl moiety can be synthesized via a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Coupling of the two groups: The final step involves coupling the 2-iodophenyl group with the dihydropyridinyl group through a carbonylation reaction, often using a palladium catalyst under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridinyl moiety, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of (2-iodophenyl)(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanol.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: (2-Iodophenyl)(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Iodophenyl)(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in studies investigating the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of novel polymers and coatings.
Mécanisme D'action
The mechanism of action of (2-Iodophenyl)(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone depends on its specific application:
Pharmacological Effects: In medicinal chemistry, the compound may interact with specific receptors or enzymes, modulating their activity. For example, it could act as an inhibitor or activator of certain neurotransmitter receptors.
Chemical Reactions: In organic synthesis, the compound’s reactivity is influenced by the electronic and steric properties of its functional groups, guiding its behavior in various chemical reactions.
Comparaison Avec Des Composés Similaires
(2-Iodophenyl)(4-phenylpyridin-1-yl)methanone: Similar structure but lacks the dihydro component.
(2-Iodophenyl)(4-phenyl-3,6-dihydropyridin-2-yl)methanone: Similar structure with a different substitution pattern on the pyridine ring.
Uniqueness:
Structural Features:
Reactivity: The compound’s ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
109241-03-4 |
|---|---|
Formule moléculaire |
C18H16INO |
Poids moléculaire |
389.2 g/mol |
Nom IUPAC |
(2-iodophenyl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone |
InChI |
InChI=1S/C18H16INO/c19-17-9-5-4-8-16(17)18(21)20-12-10-15(11-13-20)14-6-2-1-3-7-14/h1-10H,11-13H2 |
Clé InChI |
CFBULWQUEKDZNI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC=C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)](/img/structure/B14313008.png)

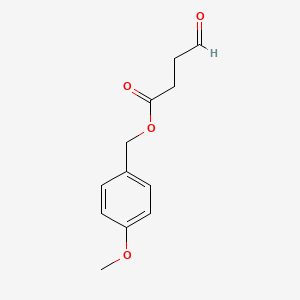
![1-Decyl-4-[(4-methoxyphenyl)ethynyl]benzene](/img/structure/B14313022.png)
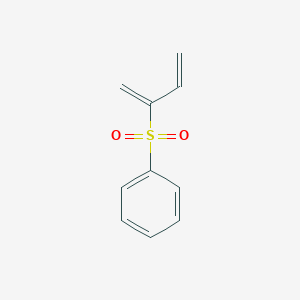
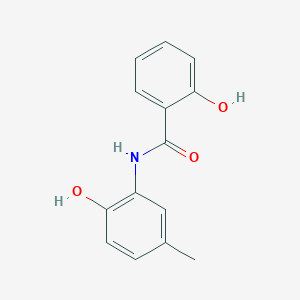

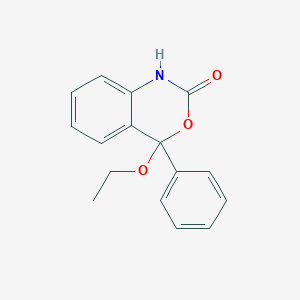
![1-[4-Oxo-4-(2,4,6-trimethoxyphenyl)butyl]piperidine-3-carboxylic acid](/img/structure/B14313048.png)
